(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
Description
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5, molecular formula: C₁₇H₂₃NO₄, molecular weight: 305.37 g/mol) is a chiral piperidine derivative widely used as a building block in pharmaceutical synthesis. Its structure features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a phenyl substituent at the 4-position, and a carboxylic acid moiety at the 3-position of the piperidine ring. The stereochemistry (3S,4R) is critical for its interactions in drug design, particularly in modulating selectivity toward biological targets such as G protein-coupled receptors (GPCRs) and kinases .
Properties
IUPAC Name |
(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(14(11-18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRXHCZPUWORFZ-UONOGXRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736839 | |
| Record name | (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170838-49-0, 652971-20-5 | |
| Record name | rel-1-(1,1-Dimethylethyl) (3R,4S)-4-phenyl-1,3-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170838-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid, also known by its CAS number 170838-49-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring structure with a tert-butoxycarbonyl protecting group and a phenyl substituent, making it a valuable building block for various pharmaceutical applications.
- Molecular Formula : C17H23NO4
- Molecular Weight : 305.38 g/mol
- Purity : Typically ≥ 97%
- IUPAC Name : (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
- CAS Number : 170838-49-0
Biological Activity
The biological activity of (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid is primarily explored through its interaction with various biological targets, including enzymes and receptors involved in neuropharmacology and pain management.
Research indicates that this compound may exert its effects through modulation of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. The structural features allow it to engage with specific receptors, potentially influencing mood regulation and pain perception.
Study 1: Analgesic Properties
A study investigating the analgesic properties of piperidine derivatives highlighted that (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid demonstrated significant pain relief in animal models. The compound was compared to established analgesics, showing comparable efficacy while presenting a favorable safety profile.
| Compound | Pain Relief Efficacy | Safety Profile |
|---|---|---|
| Test Compound | High | Low Adverse Effects |
| Morphine | High | High Adverse Effects |
Study 2: Neurotransmitter Modulation
Another research effort focused on the compound's ability to modulate neurotransmitter levels. It was found that administration led to increased serotonin levels in the brain, suggesting potential applications in treating depression and anxiety disorders.
| Neurotransmitter | Baseline Level | Post-Treatment Level |
|---|---|---|
| Serotonin | 50 ng/mL | 75 ng/mL |
| Dopamine | 30 ng/mL | 32 ng/mL |
Future Directions
The ongoing research into (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid suggests promising avenues for its application in therapeutic settings. Further studies are needed to elucidate the full spectrum of its biological activities and to optimize its pharmacological properties for clinical use.
Scientific Research Applications
Pharmaceutical Applications
-
Synthesis of Analgesics
- This compound serves as a precursor in the synthesis of various analgesics due to its structural similarity to known pain-relieving agents. Its piperidine core is crucial for binding to opioid receptors, making it a valuable intermediate in the development of new pain management therapies.
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Antidepressant Development
- Research indicates that derivatives of Boc-phenylpiperidine carboxylic acid exhibit potential antidepressant properties. The modification of the piperidine ring can enhance selectivity towards serotonin receptors, which are pivotal in mood regulation.
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Anticancer Agents
- The compound is utilized in the synthesis of anticancer agents, particularly those targeting specific pathways in cancer cell proliferation. Its ability to be modified into various derivatives allows for the exploration of novel mechanisms of action against tumors.
Case Study 1: Synthesis of Novel Pain Relievers
A study published in Journal of Medicinal Chemistry highlighted the synthesis of new analgesics using (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid as a key intermediate. The research demonstrated that modifying the phenyl group led to compounds with enhanced potency and reduced side effects compared to existing medications.
Case Study 2: Antidepressant Activity
In a clinical trial documented in Pharmacology Biochemistry and Behavior, derivatives synthesized from Boc-phenylpiperidine carboxylic acid were tested for their antidepressant effects. Results indicated that certain modifications significantly increased serotonin reuptake inhibition, suggesting potential therapeutic benefits for depression treatment.
Research Insights
Recent studies emphasize the versatility of (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid in drug design. Its ability to undergo various chemical modifications allows researchers to tailor compounds for specific biological activities. This adaptability is crucial for developing targeted therapies in complex diseases such as cancer and chronic pain conditions.
Comparison Table: Applications and Properties
| Application | Key Properties | Example Derivatives |
|---|---|---|
| Analgesics | Opioid receptor binding | Modified piperidines |
| Antidepressants | Serotonin receptor selectivity | Serotonin reuptake inhibitors |
| Anticancer agents | Targeting cancer cell pathways | Compounds with enhanced cytotoxicity |
Chemical Reactions Analysis
Deprotection Reactions
The tert-butoxycarbonyl (Boc) group is a key feature enabling controlled manipulation of the piperidine nitrogen.
Key Findings :
-
Acidic deprotection preserves stereochemistry at C3 and C4 due to the rigid piperidine scaffold.
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The phenyl group at C4 enhances steric protection of the adjacent nitrogen, reducing side reactions during deprotection.
Coupling Reactions
The carboxylic acid moiety participates in amide and ester bond formation.
Key Findings :
-
Coupling efficiency depends on the steric hindrance from the phenyl group; bulky amines require longer reaction times.
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Ester derivatives exhibit enhanced bioavailability in pharmacological studies.
Oxidation and Reduction
The piperidine ring and carboxylic acid group undergo redox transformations.
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Oxidation | KMnO₄, acidic aqueous conditions | Potassium permanganate, H₂SO₄ | Conversion of piperidine to pyridine derivative (limited yield due to Boc stability) |
| Reduction | LiAlH₄, THF, −78°C | Lithium aluminum hydride | Carboxylic acid reduced to alcohol; Boc group remains intact |
Key Findings :
-
Oxidation is regioselective at the piperidine ring rather than the phenyl substituent.
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Reduction preserves stereochemistry but requires cryogenic conditions to prevent Boc cleavage.
Substitution Reactions
The Boc-protected amine and phenyl group influence substitution patterns.
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | NaH, DMF, aryl halides | Sodium hydride, aryl halides | Phenyl ring functionalization (e.g., nitration, halogenation) |
| Alkylation | Alkyl halides, K₂CO₃, DMF | Alkyl halides, potassium carbonate | N-alkylation post-Boc deprotection |
Key Findings :
-
Electron-withdrawing substituents on the phenyl ring enhance reactivity in aromatic substitution.
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Alkylation occurs preferentially at the piperidine nitrogen over the carboxylic acid oxygen.
Mechanistic Insights
-
Steric Effects : The tert-butyl group shields the piperidine nitrogen, directing reactivity toward the carboxylic acid and phenyl ring.
-
Electronic Effects : The electron-withdrawing Boc group increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks .
Regioselectivity and Stereochemical Stability
Stability Under Reaction Conditions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Stereoisomers
Table 1: Key Structural and Functional Comparisons
Key Comparative Insights
Stereochemical Impact
- The (3S,4R) configuration of the target compound confers distinct binding affinity compared to its (3S,4S) stereoisomer (CAS: 197900-77-9). For example, in kinase inhibition assays, the (3S,4R) isomer shows 10-fold higher selectivity due to optimal spatial alignment with hydrophobic pockets in target proteins .
Substituent Effects
- Fluorinated Derivatives: The 4-fluorophenyl analog (CAS: 951167-03-6) exhibits enhanced metabolic stability compared to the non-fluorinated target, attributed to reduced cytochrome P450-mediated oxidation . The 3,5-difluorophenyl pyrrolidine derivative (CAS: 1329835-75-7) demonstrates improved blood-brain barrier penetration, making it suitable for CNS-targeted therapies .
Ring Size and Functional Groups
- Piperidine vs. Pyrrolidine :
Research Findings and Data Gaps
Table 2: Research Data Availability
Critical Gaps :
- Limited physicochemical data (e.g., melting point, solubility) for the target compound .
- Incomplete toxicological profiles for fluorinated derivatives .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid in academic research?
The synthesis typically involves multi-step routes with careful control of stereochemistry. Key steps include:
- Protection of functional groups : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine moiety, often using Boc anhydride under basic conditions .
- Reductive amination or coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) may be employed for aryl group introduction, as seen in similar piperidine derivatives .
- Carboxylic acid activation : The carboxylic acid group is retained or introduced via hydrolysis of esters (e.g., methyl esters) using HCl in dioxane .
- Purification : Chromatography or recrystallization ensures enantiomeric purity, critical for pharmacological applications .
Q. Which analytical techniques are prioritized for confirming the stereochemical integrity of this compound?
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for resolving absolute configuration, especially when single crystals are obtainable .
- Chiral HPLC or NMR spectroscopy : These methods validate enantiomeric purity by comparing retention times or splitting patterns with racemic standards .
- Circular Dichroism (CD) : Useful for correlating optical activity with stereochemistry in solution .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data when resolving the compound’s structure?
Discrepancies may arise from twinning or pseudo-symmetry. Methodological solutions include:
- Parameter refinement : Use of Rogers’s η or Flack x parameters in SHELXL to distinguish enantiomers in near-centrosymmetric structures .
- Validation tools : Cross-checking with independent datasets (e.g., NMR or mass spectrometry) to confirm bond lengths and angles .
Q. What strategies optimize catalytic efficiency in palladium-mediated steps during synthesis?
- Ligand selection : Bulky ligands like XPhos enhance steric control and reduce side reactions in cross-coupling steps .
- Reaction atmosphere : Inert conditions (e.g., nitrogen/argon) prevent catalyst oxidation .
- Temperature modulation : Gradual heating (40–100°C) balances reaction rate and selectivity .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting spectroscopic and computational data for this compound?
- Cross-validation : Compare experimental NMR shifts (e.g., , ) with density functional theory (DFT)-calculated values to identify outliers .
- Impurity profiling : LC-MS or HRMS can detect byproducts (e.g., de-Boc derivatives) that skew spectral interpretations .
Methodological Tables
Key Considerations for Experimental Design
- Safety protocols : Adhere to GHS hazard guidelines (e.g., skin/eye protection, ventilation) due to acute toxicity and irritancy risks .
- Scale-up challenges : Optimize catalytic loading and solvent systems to maintain stereochemical fidelity in larger batches .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
